Cas no 86-21-5 (Pheniramine)

Pheniramine structure
Pheniramine structure
商品名:Pheniramine
CAS番号:86-21-5
MF:C16H20N2
メガワット:240.343403816223
CID:34370
PubChem ID:4761

Pheniramine 化学的及び物理的性質

名前と識別子

    • Pheniramine
    • 1-Phenyl-1-(2-pyridyl)-3-dimethylaminopropane
    • 2-(3-Dimethylamino-1-phenylpropyl)pyridine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine
    • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
    • Pheniramine solution
    • Avil
    • Feniramine
    • Histapyridamine
    • Metron
    • N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine
    • Propheniramine
    • Prophenpyridamine
    • Pyriton
    • Trimeton
    • Tripoton
    • SY246337
    • Prestwick2_000059
    • EINECS 201-656-2
    • N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine
    • UNII-134FM9ZZ6M
    • SPBio_001274
    • 2-(.ALPHA.-(2-DIMETHYLAMINOETHYL)BENZYL)PYRIDINE
    • Feniramina [INN-Spanish]
    • NSC-47965
    • IDI1_000235
    • KBio2_006691
    • NCGC00015831-12
    • BRD-A23072235-050-05-2
    • AB00053521_19
    • SCHEMBL4796
    • 86-21-5
    • LS-1852
    • BSPBio_002380
    • KBio3_001600
    • Lopac0_000981
    • 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-
    • DivK1c_000235
    • FT-0603298
    • CHEMBL1193
    • SBI-0050954.P004
    • WLN: T6NJ BYR&2N1&1
    • AB00053521_18
    • NCGC00015831-03
    • 2-Pyridinepropanamine,N-dimethyl-.gamma.-phenyl-
    • PHENIRAMINE [INN]
    • A900022
    • BRD-A23072235-050-09-4
    • KBioGR_001311
    • KBio1_000235
    • KBio2_004123
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-
    • KBio2_001555
    • Pheniramine [INN:BAN]
    • Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Prophenpyridamine; Pyriton
    • CCG-205061
    • EN300-18563895
    • IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • 1-PHENYL-1-(2-PYRIDYL)-3-DI-METHYLAMINOPROPANE
    • Spectrum_001075
    • Q656259
    • DTXSID0023454
    • Spectrum5_001028
    • dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine
    • Dexchlorpheniramine Maleate EP Impurity A
    • 2-[.alpha.-(2-Dimethylaminoethyl)benzyl]pyridine
    • Prestwick0_000059
    • (+/-)-PHENIRAMINE
    • SPBio_002138
    • Prestwick3_000059
    • Oprea1_875595
    • NCGC00162306-01
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylanine
    • N,N-Dimethyl-gamma-phenyl-2-pyridinepropanamine
    • Avil (TN)
    • BRN 0192445
    • N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
    • STL329242
    • 2-(alpha-(2-Dimethylaminoethyl)benzyl)pyridine
    • Inhiston (Salt/Mix)
    • Pheniramine 1.0 mg/ml in Methanol
    • BPBio1_000239
    • 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
    • Prestwick1_000059
    • AKOS022110089
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylamine
    • 2-[alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • AB00053521
    • CHEBI:91591
    • KBioSS_001555
    • 2-[.alpha.-[2-(Dimethylamino)ethyl]benzyl]pyridine
    • PHENIRAMINE [VANDF]
    • NCGC00015831-07
    • p-Aminosalicylsaures salz
    • NINDS_000235
    • Pheniramine (INN)
    • BDBM50017656
    • Spectrum4_000966
    • NCGC00015831-02
    • 2122800-15-9
    • N,N-DIMETHYL-.GAMMA.-PHENYL-2-PYRIDINEPROPANAMINE
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine #
    • PHENIRAMINE [MART.]
    • NSC47965
    • pheniramin-
    • Dimethyl-(3-phenyl-3-pyridin-2-yl-propyl)-amine
    • Pheniraminum
    • NSC 47965
    • Feniramina
    • CS-O-11352
    • Pheniramine Bimaleate
    • DB01620
    • Dimethyl(3-phenyl-3-(2-pyridyl)propyl)amine
    • 155683-10-6
    • PM 241 (Salt/Mix)
    • D08355
    • PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)-
    • D04OBB
    • NCI-C60695
    • Metron (Salt/Mix)
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-(9CI)
    • PHENIRAMINE [MI]
    • Pyridine, 2-[.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • 5-22-10-00487 (Beilstein Handbook Reference)
    • PHENIRAMINE [WHO-DD]
    • MFCD31699964
    • SDCCGSBI-0050954.P005
    • Spectrum3_000760
    • 134FM9ZZ6M
    • Pheniraminum [INN-Latin]
    • Spectrum2_001277
    • PHENIRAMINE (SEE ALSO PHENIRAMINE MALEATE 132-20-7)
    • Brompheniramine Maleate Imp. C (EP); Brompheniramine Imp. C (EP); (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine; Pheniramine; Brompheniramine Maleate Impurity C; Brompheniramine Impurity C
    • GTPL7267
    • Pyridine, 2[alpha-(2-dimethylaminoethyl)benzyl]
    • BSPBio_000217
    • N,N-Dimethyl-γ-phenyl-2-pyridinepropanamine (ACI)
    • Pyridine, 2-[α-[2-(dimethylamino)ethyl]benzyl]- (8CI)
    • (±)-Pheniramine
    • 2-[α-(2-Dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D010632
    • LS-14507
    • pyridine, 2-(alpha-(2-dimethylaminoethyl)benzyl)-
    • BRD-A23072235-050-17-7
    • BRD-A23072235-050-18-5
    • NS00000468
    • DB-056919
    • MDL: MFCD00865659
    • インチ: 1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
    • InChIKey: IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • ほほえんだ: N1C(C(CCN(C)C)C2C=CC=CC=2)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 240.16300
  • どういたいしつりょう: 240.162649
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 16.1
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.0081
  • ゆうかいてん: [107]
  • ふってん: bp13 181°; bp2 142°; bp0.5 135°
  • フラッシュポイント: 華氏温度:48.2°f
    摂氏度:9°c
  • 屈折率: nD25 1.5519 to 1.5521
  • PSA: 16.13000
  • LogP: 3.16520
  • 濃度: 1.0 mg/mL in methanol

Pheniramine セキュリティ情報

Pheniramine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pheniramine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P297195-25mg
Pheniramine
86-21-5
25mg
$ 173.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
86-21-5
1ML
¥540.12 2023-01-17
TRC
P297195-250mg
Pheniramine
86-21-5
250mg
$ 1023.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
Pheniramine solution
86-21-5 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
440.99 2021-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P-045-1ML
Pheniramine solution
86-21-5
1ml
¥540.12 2023-04-28
Enamine
EN300-18563895-0.05g
dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
86-21-5
0.05g
$2755.0 2023-09-18
TRC
P297195-100mg
Pheniramine
86-21-5
100mg
$ 517.00 2023-09-06

Pheniramine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Dichloromethane ;  rt
リファレンス
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl… Solvents: Toluene ;  rt
1.2 Reagents: Hydrogen ;  24 h, 60 bar, 125 °C; 125 °C → rt
リファレンス
Hydroaminomethylation with novel rhodium-carbene complexes: an efficient catalytic approach to pharmaceuticals
Ahmed, Moballigh; et al, Chemistry - A European Journal, 2007, 13(5), 1594-1601

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
Versatile C(sp2)-C(sp3) Ligand Couplings of Sulfoxides for the Enantioselective Synthesis of Diarylalkanes
Dean, William M.; et al, Angewandte Chemie, 2016, 55(34), 10013-10016

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: 2489222-42-4 (solid solution with triflate analog) Solvents: Acetonitrile ;  6 h, rt
リファレンス
Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis
Quan, Yangjian ; et al, Journal of the American Chemical Society, 2020, 142(19), 8602-8607

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium 4-chlorobenzenesulfonate ,  Ammonium chloride Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethanol ,  Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Potassium methoxide ;  1 h, 25 °C
1.3 Reagents: Water
2.1 -
リファレンス
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
リファレンス
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
リファレンス
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.3 -78 °C; -78 °C → rt; 24 h, rt
1.4 Solvents: Water
2.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
リファレンス
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Dichloromethane ;  rt
リファレンス
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Benzene
リファレンス
Aminopropane derivatives
, Germany, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 2056267-38-8 ;  48 h, 140 °C
リファレンス
Direct Synthesis of N,N-Dimethylated and β-Methyl N,N-Dimethylated Amines from Nitriles Using Methanol: Experimental and Computational Studies
Paul, Bhaskar; et al, ACS Catalysis, 2018, 8(4), 2890-2896

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Pheniramine Raw materials

Pheniramine Preparation Products

Pheniramine 関連文献

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量